N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a propyl group and the other with a dimethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
- 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-propyl-1H-pyrazol-4-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure with distinct substituents, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-12(7-14-17)13-6-11-8-16(3)15-10(11)2/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
QWBYVXXAUQLZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
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